Methyl 2,3-dihydroxybenzoate

Description

Properties

IUPAC Name |

methyl 2,3-dihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAJWTSNTNAEIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178836 |

Source

|

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411-83-8 |

Source

|

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2411-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2,3-Dihydroxybenzoate: A Technical Guide on its Natural Occurrence, Biosynthesis, and Biological Activity

Abstract

Methyl 2,3-dihydroxybenzoate is a phenolic compound of growing interest within the scientific community, particularly for its documented antifungal properties. This technical guide provides a comprehensive overview of its natural occurrence, with a confirmed source in the bacterium Paenibacillus elgii. We delve into its biosynthetic origins, proposing a pathway based on established biochemical transformations. Furthermore, this document outlines detailed protocols for the extraction, isolation, and characterization of this compound, supported by spectroscopic data. Finally, we explore its current and potential biological activities, offering insights for researchers, scientists, and drug development professionals.

Introduction

This compound (M2,3DB), a methyl ester of 2,3-dihydroxybenzoic acid, is a specialized metabolite that has garnered attention for its significant biological activities. While its parent compound, 2,3-dihydroxybenzoic acid, is a well-known siderophore precursor in bacteria and a secondary metabolite in various plants, the natural occurrence of its methyl ester has been less frequently reported.[1] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and potential applications.

Natural Occurrence

The primary confirmed natural source of this compound is the bacterium Paenibacillus elgii strain HOA73.[2] This discovery positions bacteria as a key biological resource for this compound. While the direct isolation of this compound from plants has not been extensively documented, its parent compound, 2,3-dihydroxybenzoic acid, is found in several plant species. This suggests that the methyl ester derivative may also be present, albeit potentially in lower concentrations, or that these plants could serve as a source for the precursor acid for semi-synthesis.

| Organism | Compound | Family/Class | Reference |

| Paenibacillus elgii HOA73 | This compound | Bacterium (Firmicutes) | [2] |

| Phyllanthus acidus | 2,3-Dihydroxybenzoic Acid | Plant (Phyllanthaceae) | [1] |

| Salvinia molesta | 2,3-Dihydroxybenzoic Acid | Plant (Salviniaceae) | [1] |

| Flacourtia inermis | 2,3-Dihydroxybenzoic Acid | Plant (Salicaceae) | [1] |

Biosynthesis

The biosynthesis of 2,3-dihydroxybenzoic acid is known to proceed via the shikimate pathway.[1] The specific enzymatic methylation of 2,3-dihydroxybenzoic acid to form this compound has not been fully elucidated. However, it is hypothesized to involve an S-adenosyl methionine (SAM)-dependent methyltransferase. This class of enzymes is commonly responsible for the methylation of carboxylic acids in the biosynthesis of natural products in both bacteria and plants.

Caption: Putative biosynthetic pathway of this compound.

Extraction and Isolation from Paenibacillus elgii

The following is a generalized protocol based on the successful isolation of this compound from Paenibacillus elgii HOA73.[2]

Fermentation and Extraction

-

Cultivation: Inoculate Paenibacillus elgii HOA73 in a suitable liquid medium (e.g., nutrient broth) and incubate under optimal growth conditions (e.g., 28-30°C with shaking) for a period sufficient for secondary metabolite production (typically 3-5 days).

-

Cell Removal: Centrifuge the culture broth to pellet the bacterial cells. The supernatant, containing the secreted metabolites, is collected for extraction.

-

Solvent Extraction: Extract the cell-free supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure a high yield of the target compound.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents, such as hexane and ethyl acetate, of increasing polarity. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Preparative HPLC: Pool the fractions containing the compound of interest and subject them to further purification using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol-water gradient.

Caption: Workflow for the extraction and isolation of this compound.

Physicochemical and Spectroscopic Characterization

The structure of this compound has been confirmed by nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS).[2]

| Property | Value |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Appearance | White to gray or red crystalline powder |

| Melting Point | 78-82 °C |

Spectroscopic Data

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), and three aromatic protons in the region of 6.7-7.3 ppm, with coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. Two singlets for the hydroxyl protons would also be expected, which are exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display eight distinct signals, including a signal for the methyl carbon of the ester (around 52 ppm), a carbonyl carbon signal (around 170 ppm), and six signals for the aromatic carbons, two of which would be shifted downfield due to the attachment of the hydroxyl groups.

-

Mass Spectrometry (MS): The mass spectrum, particularly from an LC-MS analysis, would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 168).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the hydroxyl groups (a broad band around 3300-3500 cm⁻¹), the carbonyl group of the ester (a strong band around 1700-1730 cm⁻¹), and C-O stretching vibrations.

Biological Activities

Antifungal Activity

This compound has demonstrated potent antifungal activity against several important plant pathogens.[2] The growth of Botrytis cinerea and Rhizoctonia solani was almost completely inhibited at a concentration of 50 μg/mL.[2] Significant growth inhibition was also observed for Phytophthora capsici and Fusarium oxysporum f. sp. lycopersici at the same concentration.[2]

| Pathogen | Inhibition at 50 μg/mL | MIC (μg/mL) |

| Botrytis cinerea | Nearly complete | 32 |

| Rhizoctonia solani | Nearly complete | 32 |

| Fusarium oxysporum f. sp. lycopersici | 36.6% | 64 |

| Phytophthora capsici | 48.8% | Not determined |

These findings suggest that this compound has potential as a biofungicide for the management of plant diseases.[2]

Potential Anti-Leukemic and EGFR Inhibitory Activity

Caption: Putative mechanism of EGFR inhibition by this compound.

Further research is warranted to validate and characterize the potential anti-leukemic and EGFR inhibitory effects of this compound.

Conclusion and Future Perspectives

This compound is a naturally occurring phenolic compound with confirmed and potent antifungal activity. Its isolation from Paenibacillus elgii opens avenues for biotechnological production. While its full range of biological activities is still under investigation, preliminary reports and the activities of related compounds suggest its potential in oncology research. Future studies should focus on elucidating its complete biosynthetic pathway, exploring other natural sources, and conducting rigorous investigations into its potential as an anti-leukemic and EGFR-inhibiting agent.

References

-

Isolation and antifungal activity of this compound from Paenibacillus elgii HOA73. PubMed. [Link]

-

Plant Secondary Metabolites Inhibit Cancer by Targeting Epidermal Growth Factor Receptor (EGFR): An Updated Review on their Regulation and Mechanisms of Action. (2025-01-12). [Link]

-

Computational screening of natural phenolic compounds as potential EGFR inhibitors against triple negative breast cancer. ResearchGate. (2025-12-25). [Link]

-

Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. PubMed. (2021-05-31). [Link]

-

Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Taylor & Francis Online. (2021-05-31). [Link]

-

mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. NIH. (2021-05-31). [Link]

-

2,3-Dihydroxybenzoic acid. Wikipedia. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH. [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... ResearchGate. [Link]

-

Possibility of Hydrogen Bonding between AKD and Cellulose Molecules during AKD Sizing. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Semi-Synthesis, Anti-Leukemia Activity, and Docking Study of Derivatives from 3α,24-Dihydroxylup-20(29)-en-28-Oic Acid. MDPI. [Link]

-

Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. PMC - PubMed Central. [Link]

-

The Anti-Leukemic Activity of Natural Compounds. PMC - NIH. (2021-05-05). [Link]

-

Current Landscape of Hydroxamic Acid Derivatives With Antileukemia Activity. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Jurnal UPI. (2019-04-01). [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Mass Spectrometry Fragmentation. [Link]

-

Methyl 2-hydroxybenzoate - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. PubMed. (2025-05-31). [Link]

-

(A) Paenibacillus elgii isolate was grown on nutrient agar plates. (B)... ResearchGate. [Link]

-

Isolation and partial characterization of antibiotics produced by Paenibacillus elgii B69. PubMed. (2010-09-01). [Link]

Sources

- 1. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Isolation and antifungal activity of this compound from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant Secondary Metabolites Inhibit Cancer by Targeting Epidermal Growth Factor Receptor (EGFR): An Updated Review on their Regulation and Mechanisms of Action | Asian Pacific Journal of Cancer Biology [waocp.com]

- 4. The Anti-Leukemic Activity of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Catecholic Building Block

An In-Depth Technical Guide to the Chemical Properties of Methyl 2,3-dihydroxybenzoate

This compound, a methyl ester derivative of 2,3-dihydroxybenzoic acid (o-pyrocatechuic acid), is a multifaceted organic compound that holds significant interest for researchers in medicinal chemistry, natural product synthesis, and materials science. As a member of the dihydroxybenzoate family, its structure is characterized by a catechol moiety—a known potent metal-chelating group—and a methyl ester, which provides a handle for further chemical modification while modulating the molecule's physicochemical properties.[1][2] This guide offers a comprehensive exploration of its chemical properties, synthesis, and biological relevance, providing a critical resource for scientists engaged in drug discovery and development. We will delve into its structural and spectroscopic characteristics, reactivity profile, and established protocols, grounding the discussion in the fundamental principles that govern its behavior.

Core Chemical Identity and Physical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This compound is identified by a unique set of chemical descriptors and exhibits distinct physical characteristics.

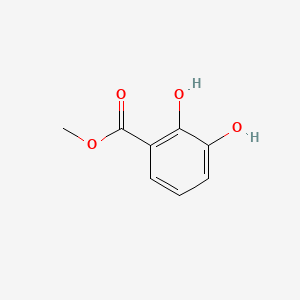

Chemical Structure and Identifiers

The molecule consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 3, and a methyl carboxylate group at position 1. This arrangement, particularly the adjacent hydroxyl groups, is pivotal to its chemical reactivity and biological activity.

Caption: Chemical Structure of this compound.

The compound is unambiguously identified by the following descriptors, which are essential for database searches and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 2411-83-8 | [4] |

| Molecular Formula | C₈H₈O₄ | [5] |

| SMILES | COC(=O)C1=C(C(=CC=C1)O)O | [3] |

| InChIKey | DOAJWTSNTNAEIY-UHFFFAOYSA-N | [3] |

Physical and Chemical Properties

These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Molecular Weight | 168.15 g/mol | [5] |

| Appearance | White to gray or red powder/crystal | |

| Melting Point | 81 °C (approx. 78-82 °C) | |

| Purity | Typically >95-98% (Commercial) | [6] |

| Storage | Store at 10°C - 25°C in a well-closed container |

Synthesis and Derivatization Pathways

The most direct and common method for preparing this compound is through the acid-catalyzed esterification of its parent carboxylic acid, 2,3-dihydroxybenzoic acid. This reaction, a classic Fischer esterification, is favored for its simplicity and use of readily available reagents.

Primary Synthesis: Fischer Esterification

The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and by removing the water formed during the reaction.

Caption: Workflow for the synthesis of this compound.

The parent acid, 2,3-dihydroxybenzoic acid, can be synthesized via the Kolbe-Schmidt reaction, which involves the carboxylation of catechol under high temperature and pressure.[7] This makes the entire synthetic route accessible from common industrial starting materials.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. The expected spectroscopic data, based on its functional groups and structure, are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - Methyl Protons (O-CH₃): A sharp singlet around 3.9 ppm.[8]- Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.- Hydroxyl Protons (Ar-OH): Two broad singlets, which may be exchangeable with D₂O. Their chemical shifts can vary significantly depending on solvent and concentration. |

| ¹³C NMR | - Ester Carbonyl (C=O): A signal in the range of 165-170 ppm.- Methyl Carbon (O-CH₃): A signal around 52 ppm.- Aromatic Carbons (Ar-C): Six signals, with the two carbons bearing hydroxyl groups (C2, C3) shifted downfield (approx. 145-150 ppm) and the carbon attached to the ester (C1) appearing around 115-120 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (phenolic): A broad band in the region of 3300-3500 cm⁻¹.- C-H Stretch (aromatic & aliphatic): Signals just above and below 3000 cm⁻¹.- C=O Stretch (ester): A strong, sharp absorption band around 1670-1700 cm⁻¹.- C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 168.15, corresponding to the molecular weight of the compound.[4][5] |

Chemical Reactivity and Biological Significance

The chemical behavior and biological activity of this compound are dominated by its two key functional groups: the catechol ring and the methyl ester.

Reactivity Profile

-

Catechol Moiety: The adjacent hydroxyl groups make the aromatic ring electron-rich and susceptible to electrophilic substitution. This moiety is also prone to oxidation, especially under basic conditions, which can lead to the formation of quinone-type structures. Critically, the catechol group is an excellent bidentate ligand for metal ions, making it a powerful iron chelator, a property inherited from its parent acid.[1][7]

-

Methyl Ester Group: The ester is susceptible to hydrolysis back to the parent carboxylic acid under either acidic or basic conditions. This reaction can be intentional for prodrug strategies or an unwanted degradation pathway. The ester can also undergo transesterification with other alcohols.

Biological Activity and Applications in Drug Development

This compound is not merely a synthetic intermediate; it exhibits a range of biological activities that are of significant interest to drug development professionals.

-

Enzyme Inhibition: It has been identified as an inhibitor of the epidermal growth factor (EGF) receptor, which is a key target in oncology. The methyl group is thought to play a role in blocking the receptor from binding to its ligand.

-

Antimicrobial Properties: The compound has demonstrated antifungal activity.[9] This is consistent with the known antimicrobial properties of other phenolic compounds and hydroxybenzoic acids, which can disrupt microbial cell membranes and metabolic pathways.[1][10]

-

Anti-leukemic and Anti-inflammatory Activity: Studies have indicated that it can inhibit the growth of leukemic cells in mice. Its parent acid, 2,3-dihydroxybenzoic acid, is an antioxidant and iron chelator, which contributes to anti-inflammatory effects.[10]

-

Metabolic Role: 2,3-dihydroxybenzoic acid is a known human metabolite of aspirin, highlighting the relevance of this structural class in human biochemistry.[1] this compound itself is considered a metabolite of hydroxybenzoic acid.

-

Pharmaceutical Intermediate: As a functionalized building block, it serves as a starting material for more complex active pharmaceutical ingredients (APIs).[11] The strategic placement of its functional groups allows for regioselective modifications to build molecular complexity.

Key Experimental Protocols

To facilitate its practical use in the laboratory, this section provides established, step-by-step methodologies for the synthesis and characterization of this compound.

Protocol: Synthesis via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis. Causality: The use of excess methanol shifts the reaction equilibrium towards the product side, maximizing yield. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water. Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ethyl acetate/hexane) to yield pure this compound.

Protocol: Analytical Characterization Workflow

This self-validating workflow ensures the unambiguous identification and purity assessment of the synthesized compound.

Caption: A self-validating workflow for analytical characterization.

Safety and Handling

According to aggregated GHS data, this compound should be handled with appropriate care. It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3] Some reports also indicate it may be harmful if swallowed (H302).[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a valuable chemical entity whose properties are defined by the interplay between its catechol and methyl ester functionalities. Its straightforward synthesis, well-defined spectroscopic signature, and diverse biological activities—ranging from enzyme inhibition to antimicrobial effects—make it a compound of high interest for drug discovery and as a versatile intermediate in organic synthesis. The protocols and data presented in this guide provide a robust framework for researchers to confidently synthesize, characterize, and deploy this compound in their scientific endeavors.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75484, this compound. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75484, this compound - Section 3, Chemical and Physical Properties. Available at: [Link]

-

The Good Scents Company (n.d.). This compound, 2411-83-8. Available at: [Link]

-

Wikipedia (n.d.). 2,3-Dihydroxybenzoic acid. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19, 2,3-Dihydroxybenzoic Acid. Available at: [Link]

-

CABI Digital Library (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16523, Methyl 2,4-dihydroxybenzoate. Available at: [Link]

-

Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. Available at: [Link]

-

Cason, J., & Dyke, G. O. (1948). Preparation of 2,3-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 70(1), 391-391. Available at: [Link]

- Google Patents (n.d.). US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation.

-

Sroka, Z., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(11), 3345. Available at: [Link]

-

CAS Common Chemistry (n.d.). 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one. Available at: [Link]

-

PubMed (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available at: [Link]

-

ACS Publications (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society, 144(21), 9478–9487. Available at: [Link]

- Google Patents (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

-

ResearchGate (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Available at: [Link]

-

The Royal Society of Chemistry (2014). Supporting information NMR methodology for complex mixture 'separation'. Available at: [Link]

-

Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

Sources

- 1. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | C8H8O4 | CID 75484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95.00% | CAS: 2411-83-8 | AChemBlock [achemblock.com]

- 7. 2,3-Dihydroxybenzoic acid | 303-38-8 [chemicalbook.com]

- 8. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. This compound, 2411-83-8 [thegoodscentscompany.com]

- 10. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Methyl 2,3-dihydroxybenzoate (CAS: 2411-83-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2,3-dihydroxybenzoate, a phenolic compound with demonstrated biological activities. Moving beyond a simple data sheet, this document synthesizes its chemical characteristics, synthesis, and biological significance, offering field-proven insights and detailed methodologies to support advanced research and development.

Core Chemical Profile & Physicochemical Properties

This compound, also known as Methyl o-pyrocatechuate, is a metabolite of hydroxybenzoic acid.[1] Its fundamental properties are essential for its application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2411-83-8 | [1] |

| Molecular Formula | C₈H₈O₄ | |

| Molecular Weight | 168.15 g/mol | |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,3-Dihydroxybenzoic acid methyl ester, o-Pyrocatechuic acid, methyl ester | [2] |

| Appearance | White to gray or red powder/crystal | |

| Melting Point | 78-82 °C | |

| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)O)O | |

| InChIKey | DOAJWTSNTNAEIY-UHFFFAOYSA-N | [3] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of 2,3-dihydroxybenzoic acid. This acid-catalyzed reaction with methanol is an equilibrium-driven process, making the removal of water or the use of excess alcohol crucial for achieving a high yield.

Plausible Synthesis Workflow: Fischer-Speier Esterification

The following diagram outlines the logical flow for the synthesis and subsequent purification of this compound.

Caption: Synthesis and Purification Workflow.

Detailed Experimental Protocol: Esterification

This protocol is based on established Fischer-Speier esterification procedures for analogous benzoic acids.[1][4][5]

Materials:

-

2,3-dihydroxybenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine. Caution: Carbon dioxide evolution (foaming) will occur during the bicarbonate wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, to afford pure this compound.

Biological Activity and Therapeutic Potential

This compound has been identified as a molecule of interest in several areas of drug discovery, primarily for its antifungal, anti-leukemic, and potential EGFR-inhibitory properties.

Potent Antifungal Agent

This compound is a natural product isolated from the bacterium Paenibacillus elgii HOA73. It has demonstrated significant antifungal activity against several important plant pathogens.

Table 2: Antifungal Activity of this compound

| Fungal Pathogen | Activity | Concentration (µg/mL) |

| Botrytis cinerea | Almost complete inhibition | 50 |

| MIC | 32 | |

| Rhizoctonia solani | Almost complete inhibition | 50 |

| MIC | 32 | |

| Fusarium oxysporum f. sp lycopersici | 36.6% growth inhibition | 50 |

| MIC | 64 | |

| Phytophthora capsici | 48.8% growth inhibition | 50 |

Data sourced from a study on the isolation and antifungal activity of this compound from Paenibacillus elgii HOA73.

Potential as an Anti-Leukemic and EGFR Inhibitor

Commercial suppliers have noted the anti-leukemic properties of this compound, suggesting it inhibits the growth of leukemic cells in mice. It has also been described as an inhibitor of the Epidermal Growth Factor (EGF) receptor, with the methyl group purportedly playing a role in preventing ligand binding.

Expert Insight: While these claims are promising, they originate from non-peer-reviewed sources. Rigorous scientific investigation is required to validate these activities, elucidate the mechanisms of action, and determine key parameters such as IC₅₀ values against specific cancer cell lines. The potential for EGFR inhibition, in particular, warrants further exploration through dedicated kinase assays and cell-based studies.

Caption: Hypothesized Mechanism of EGFR Inhibition.

Analytical and Spectroscopic Characterization

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl ester protons (singlet, ~3.9 ppm), aromatic protons (multiplets in the aromatic region, ~6.7-7.5 ppm), and hydroxyl protons (broad singlets, variable chemical shift). |

| ¹³C NMR | Resonances for the methyl carbon (~52 ppm), aromatic carbons (in the ~110-150 ppm region), and the carbonyl carbon of the ester (~170 ppm). |

| FT-IR (Infrared) | Broad O-H stretching band (~3200-3600 cm⁻¹), C-H stretching from the aromatic ring and methyl group (~2900-3100 cm⁻¹), a strong C=O stretching for the ester carbonyl (~1680-1710 cm⁻¹), and C-O stretching bands (~1100-1300 cm⁻¹).[6] |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 168. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 137) and the carboxyl methyl group (-COOCH₃, m/z 109). |

Recommended Experimental Protocols

To facilitate further research, the following are standardized protocols for evaluating the key biological activities of this compound.

Protocol: In Vitro Cytotoxicity (MTT Assay for Leukemia Cells)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Procedure:

-

Cell Seeding: Plate human leukemia cell lines (e.g., HL-60, K562) in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™)

This TR-FRET assay provides a quantitative measure of kinase activity.

Procedure:

-

Kinase Reaction: In a 384-well plate, combine the EGFR kinase, a fluorescently labeled substrate, and ATP. Initiate the reaction.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

-

Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Data Acquisition: After a brief incubation, read the plate on a TR-FRET-compatible plate reader.

-

Analysis: The ratio of the emission signals is used to determine the extent of substrate phosphorylation and, consequently, the inhibitory activity of the compound.

Protocol: Antifungal Susceptibility Testing (Microtiter Broth Dilution)

This method determines the Minimum Inhibitory Concentration (MIC) against fungal pathogens like Botrytis cinerea.

Procedure:

-

Spore Suspension: Prepare a standardized spore suspension of the test fungus in a suitable broth medium (e.g., Potato Dextrose Broth).

-

Compound Dilution: Prepare a serial dilution of this compound in the wells of a 96-well microtiter plate.

-

Inoculation: Add the fungal spore suspension to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 21°C) for 24-48 hours.

-

Data Acquisition: Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits fungal growth. This can be confirmed by measuring the optical density at 630 nm.

Conclusion and Future Directions

This compound is a compound with compelling, multi-faceted biological activity. Its proven efficacy as a natural antifungal agent presents a strong case for its development as a bio-fungicide. The preliminary indications of its anti-leukemic and EGFR-inhibitory potential are intriguing and warrant rigorous, hypothesis-driven research. Future studies should focus on validating these anticancer activities in peer-reviewed settings, elucidating the precise molecular mechanisms, and exploring its pharmacokinetic and pharmacodynamic profiles in preclinical models. This technical guide provides the foundational knowledge and methodological framework to empower researchers in unlocking the full therapeutic potential of this promising molecule.

References

- Biosynth. (n.d.). This compound | 2411-83-8.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate.

- Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- He, L., et al. (2018). Mebendazole exhibits potent anti-leukemia activity on acute myeloid leukemia. Experimental Cell Research, 369(1), 61-68.

- Li, Y., et al. (2019). Mebendazole for Differentiation Therapy of Acute Myeloid Leukemia Identified by a Lineage Maturation Index. Scientific Reports, 9(1), 1-12.

- Latuske, E. M., et al. (2021). Mebendazole Mediates Proteasomal Degradation of GLI Transcription Factors in Acute Myeloid Leukemia. International Journal of Molecular Sciences, 22(19), 10670.

- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.

- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.

- Promega Corporation. (n.d.). EGFR Kinase Assay.

- Abcam. (n.d.). MTT assay protocol.

- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.

- Frontiers. (2024). Fungicide resistance in Botrytis cinerea.

- Scribd. (n.d.). PH CH 126.1 Fischer Esterification of Methyl Benzoate 2.

- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

- Biosynth. (n.d.). This compound | 2411-83-8 | FM70261.

- Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.

- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

- The Good Scents Company. (n.d.). This compound, 2411-83-8.

- ResearchGate. (n.d.). ANTIFUNGAL ACTIVITY OF THE ETHANOLIC EXTRACTS OF MARCHANTIA LINEARIS LEHM AND LINDENB. AGAINST SOME PATHOGENIC FUNGI.

- ResearchGate. (n.d.). Antagonistic Activity of Some Fungi and Cyanobacteria Species against Rhizoctonia solani.

- Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

- ResearchGate. (n.d.). AFRIMED AJ -Al Awamia (140).

- TCI Chemicals. (n.d.). This compound 2411-83-8.

- SpectraBase. (n.d.). 2,3-Dihydroxy-benzoic acid.

- TCI Chemicals. (n.d.). This compound 2411-83-8.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Spanish Journal of Agricultural Research. (n.d.). View of Characterization of the antifungal activity of three rhizobacterial strains against Rhizoctonia solani. Retrieved from Spanish Journal of Agricultural Research website.

- PMC. (n.d.). Mebendazole for Differentiation Therapy of Acute Myeloid Leukemia Identified by a Lineage Maturation Index.

- ResearchGate. (n.d.). Mebendazole has anti-leukemic activity both in vitro and in vivo.

- MDPI. (n.d.). Advances in Targeting the Epidermal Growth Factor Receptor Pathway by Synthetic Products and Its Regulation by Epigenetic Modulators as a Therapy for Glioblastoma.

- PubMed. (1999). Epidermal growth factor stimulates 3-hydroxy-3-methylglutaryl-coenzyme A reductase expression via the ErbB-2 pathway in human breast adenocarcinoma cells.

- eScholarship. (n.d.). Allosteric Inhibition of the Epidermal Growth Factor Receptor.

- PubMed. (2023). Targeting the Epidermal Growth Factor Receptor with Molecular Degraders: State-of-the-Art and Future Opportunities.

- PubMed Central. (2023). A Novel and Highly Selective Epidermal Growth Factor Receptor Inhibitor, SMUZ106, for the Treatment of Glioblastoma.

- ResearchGate. (n.d.). Mebendazole for Differentiation Therapy of Acute Myeloid Leukemia Identified by a Lineage Maturation Index.

- CAS Common Chemistry. (n.d.). This compound.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound | C8H8O4 | CID 75484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to Methyl 2,3-dihydroxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2,3-dihydroxybenzoate is a phenolic ester of significant interest in the scientific community, particularly in the fields of organic synthesis, pharmacology, and materials science. This guide provides a comprehensive technical overview of its core physicochemical properties, validated analytical methodologies, synthesis protocols, and known biological activities. With a molecular weight of 168.15 g/mol , this compound serves as a versatile building block and a subject of study for its potential therapeutic applications, including antioxidant, antimicrobial, and anti-inflammatory effects. This document consolidates essential data and field-proven insights to support researchers in leveraging this compound for novel discoveries and applications.

Core Physicochemical & Structural Properties

This compound, also known as Methyl o-pyrocatechuate, is an organic compound characterized by a benzene ring substituted with a methyl ester and two adjacent hydroxyl groups. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and biological interactions.

The precise molecular weight of this compound is a fundamental constant used in stoichiometric calculations for synthesis, quantitative analysis, and formulation development. It is derived from its chemical formula, C₈H₈O₄.[1][2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 2411-83-8 | [1][3] |

| IUPAC Name | This compound | [2] |

| Melting Point | 78.0 to 82.0 °C | |

| Boiling Point (est.) | 295.0 °C @ 760 mmHg | [4] |

| Appearance | White to gray or red powder/crystal | |

| Solubility (est.) | Soluble in water (3666 mg/L @ 25 °C) | [4] |

Synthesis and Purification Workflow

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Fischer esterification of its parent carboxylic acid, 2,3-dihydroxybenzoic acid.

Principle of Synthesis: Fischer Esterification

This acid-catalyzed reaction involves the treatment of 2,3-dihydroxybenzoic acid with an excess of methanol. A strong acid, typically sulfuric acid (H₂SO₄), is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product (the ester), an excess of the alcohol reactant is used.[5]

Experimental Protocol: Synthesis

Materials:

-

2,3-dihydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction flask (3-necked), condenser, heating mantle, and water separator (Dean-Stark apparatus)

Procedure:

-

Reaction Setup: In a 3-necked flask equipped with a reflux condenser and a heating mantle, introduce 2,3-dihydroxybenzoic acid, a significant excess of methanol (e.g., a molar ratio of 1:3 to 1:5 acid:methanol), and toluene.[5]

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the mixture to reflux. The toluene forms an azeotrope with the water generated during the reaction, which can be collected and removed using a water separator, driving the equilibrium towards the ester product.[5]

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Cool the reaction mixture. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a pure crystalline solid.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Analytical Characterization & Quality Control

To ensure the identity, purity, and structural integrity of synthesized or procured this compound, a suite of analytical techniques is employed. This self-validating system confirms that the material meets the standards required for research and development.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl ester protons, with characteristic chemical shifts and coupling patterns. ¹³C NMR will confirm the presence of eight unique carbon atoms, including the carbonyl carbon of the ester.

-

Mass Spectrometry (MS): MS analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight (168.15 m/z), confirming the compound's elemental composition. High-resolution mass spectrometry (HR-MS) can provide the exact mass to further validate the molecular formula.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, exhibiting characteristic absorption bands for the hydroxyl (-OH) groups (broad peak ~3300 cm⁻¹), the ester carbonyl (C=O) group (strong peak ~1670-1700 cm⁻¹), and C-O stretches.[5]

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile compounds like this compound. A reversed-phase method (e.g., using a C18 column) with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) can effectively separate the target compound from its parent acid and other impurities.[7] Purity is determined by the area percentage of the main peak. Mixed-mode chromatography can also be employed to achieve superior separation of closely related isomers.[7]

-

Gas Chromatography (GC): For purity analysis, GC can be used, often after derivatization of the polar hydroxyl groups to increase volatility. It is particularly useful for detecting volatile impurities. Purity levels are typically expected to be >98%.

Analytical Workflow Diagram

Caption: Quality control workflow for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a compound of interest for several therapeutic areas. Its parent compound, 2,3-dihydroxybenzoic acid, is a known antioxidant and iron chelator.[8]

-

Antioxidant and Anti-inflammatory Activity: The catechol (ortho-dihydroxybenzene) moiety is a classic structural motif for radical scavenging. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, mitigating oxidative stress, which is a key pathological factor in many diseases. Studies on its parent acid have shown significant antioxidant properties.[8]

-

Antimicrobial Properties: Phenolic compounds are well-known for their antimicrobial effects. This compound and its parent acid have demonstrated activity against various bacterial strains, including multidrug-resistant bacteria.[4][9] This makes it a lead structure for the development of new antibacterial agents.

-

Enzyme Inhibition: It has been reported to be an inhibitor of epidermal growth factor (EGF), which may block the activity of the EGF receptor. This suggests potential applications in oncology research.

-

Synthetic Building Block: In medicinal chemistry, it serves as a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and natural products.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Identification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12] Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.[12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from strong oxidizing agents and strong bases.[14] Recommended storage temperature is between 10°C and 25°C.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties, centered around its molecular weight of 168.15 g/mol . Its straightforward synthesis, combined with a robust set of analytical validation techniques, allows for its reliable use in research. The compound's demonstrated biological activities, including antioxidant and antimicrobial effects, position it as a promising scaffold for drug discovery and a useful tool for chemical biology research. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their experimental designs.

References

-

This compound | 2411-83-8 | FM70261 . Biosynth.

-

This compound AldrichCPR . Sigma-Aldrich.

-

Methyl 2, 3-Dihydroxybenzoate, min 98% (GC), 1 gram . Aladdin Scientific.

-

This compound 95.00% . AChemBlock.

-

This compound | CAS 2411-83-8 . Santa Cruz Biotechnology.

-

This compound, 2411-83-8 . The Good Scents Company.

-

SAFETY DATA SHEET - Methyl 2,4-dihydroxybenzoate . Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Methyl 3,4-Dihydroxybenzoate . TCI Chemicals.

-

This compound | C8H8O4 | CID 75484 . PubChem, National Center for Biotechnology Information.

-

This compound . National Institutes of Health (NIH).

-

SAFETY DATA SHEET - Methyl 2,4-dihydroxybenzoate . Fisher Scientific.

-

This compound SDS . SDS Manager Inc.

-

Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate . PubMed Central, National Institutes of Health.

-

2411-83-8(this compound) Product Description . ChemicalBook.

-

HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid . HELIX Chromatography.

-

ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE . CABI Digital Library.

-

Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity . PubMed Central, National Institutes of Health.

-

This compound . TCI Chemicals.

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity . Journal of the American Chemical Society.

-

Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester . Google Patents.

-

Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria . ResearchGate.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C8H8O4 | CID 75484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound, 2411-83-8 [thegoodscentscompany.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. helixchrom.com [helixchrom.com]

- 8. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 14. fishersci.com [fishersci.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Methyl 2,3-dihydroxybenzoate in Paenibacillus elgii

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Paenibacillus elgii, a bacterium known for its broad-spectrum antimicrobial activities, has emerged as a source of intriguing secondary metabolites. Among these is Methyl 2,3-dihydroxybenzoate (M2,3DB), a compound that has demonstrated significant antifungal properties. Understanding the biosynthetic pathway of M2,3DB is paramount for its potential development as a biopesticide or pharmaceutical lead. This technical guide provides an in-depth exploration of the biosynthesis of M2,3DB in Paenibacillus elgii, consolidating current knowledge and presenting a putative complete pathway. We will delve into the genetic determinants, enzymatic transformations, and the underlying biochemical logic, offering a comprehensive resource for researchers in natural product synthesis and drug discovery.

Introduction: The Significance of this compound

This compound (M2,3DB) is a phenolic compound first isolated from Paenibacillus elgii HOA73 that exhibits potent antifungal activity against various plant pathogens[1]. Its precursor, 2,3-dihydroxybenzoic acid (2,3-DHB), is a well-known siderophore precursor in many bacteria, playing a crucial role in iron acquisition[2][3]. The methylation of 2,3-DHB to M2,3DB in P. elgii represents a fascinating intersection of primary and secondary metabolism, leading to a specialized bioactive molecule. This guide will illuminate the intricate molecular machinery responsible for the synthesis of this promising natural product.

The Core Biosynthetic Pathway: Synthesis of 2,3-Dihydroxybenzoic Acid (2,3-DHB)

The biosynthesis of 2,3-DHB in bacteria is a well-characterized pathway originating from the central metabolite chorismate, a key branch-point in the shikimate pathway[2]. In Paenibacillus elgii B69, the genetic blueprint for 2,3-DHB synthesis is encoded within the pae biosynthetic gene cluster, which is primarily responsible for the production of the siderophore paenibactin[4][5]. Paenibactin is a cyclic trimeric lactone of 2,3-dihydroxybenzoyl-alanine-threonine, thus requiring 2,3-DHB as a foundational building block[4].

The enzymatic cascade for 2,3-DHB synthesis from chorismate involves three key steps:

-

Chorismate to Isochorismate: The pathway initiates with the isomerization of chorismate to isochorismate. This reaction is catalyzed by isochorismate synthase (ICS) .

-

Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate: The subsequent step involves the hydrolysis of isochorismate to produce 2,3-dihydro-2,3-dihydroxybenzoate. This is carried out by isochorismatase .

-

2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate: The final step is the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to the aromatic product 2,3-DHB, a reaction catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase [3].

The genes encoding these enzymes are typically colocated in a biosynthetic gene cluster, ensuring coordinated expression.

Visualizing the 2,3-DHB Biosynthetic Pathway

Caption: The enzymatic conversion of chorismate to 2,3-dihydroxybenzoic acid.

Identification and Analysis of the pae Biosynthetic Gene Cluster in P. elgii B69

The identification of the biosynthetic gene cluster (BGC) responsible for a natural product is a critical step in understanding its formation. Modern genome mining tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), have revolutionized this process.

Protocol 1: In Silico Identification of the pae Gene Cluster

This protocol outlines the steps to identify the pae gene cluster in the genome of P. elgii B69.

-

Obtain the Genome Sequence: The draft genome sequence of Paenibacillus elgii B69 is publicly available in databases such as NCBI GenBank[2][6].

-

Utilize antiSMASH:

-

Navigate to the antiSMASH web server or use a local installation.

-

Upload the P. elgii B69 genome sequence in FASTA format.

-

Select the appropriate analysis options (e.g., "Bacteria," "Strict" detection).

-

Initiate the analysis.

-

-

Analyze the Output:

-

antiSMASH will provide a detailed report of all predicted BGCs.

-

Locate the cluster annotated as a non-ribosomal peptide synthetase (NRPS) or siderophore BGC with high similarity to the known bacillibactin BGC. This is the putative pae cluster.

-

Examine the genes within the cluster for the presence of homologs to isochorismate synthase, isochorismatase, and 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase.

-

The Architecture of the pae Gene Cluster

The pae gene cluster in P. elgii B69 spans approximately 12.8 kb and contains open reading frames (ORFs) with high homology to the bacillibactin biosynthetic machinery[4].

| Gene (Putative) | Encoded Protein | Function in 2,3-DHB Biosynthesis |

| paeA | Isochorismate synthase | Chorismate -> Isochorismate |

| paeB | Isochorismatase | Isochorismate -> 2,3-dihydro-2,3-dihydroxybenzoate |

| paeC | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | 2,3-dihydro-2,3-dihydroxybenzoate -> 2,3-DHB |

| paeD-F | NRPS components, etc. | Incorporation of 2,3-DHB into paenibactin |

Table 1: Key genes within the pae cluster of P. elgii B69 involved in 2,3-DHB synthesis.

The Final Step: A Hypothesis for the Methylation of 2,3-DHB

The conversion of 2,3-DHB to M2,3DB requires a methylation step, a reaction typically catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While the pae gene cluster provides the machinery for 2,3-DHB synthesis, a dedicated methyltransferase for the final step has not been explicitly identified within this cluster. This suggests two possibilities:

-

A methyltransferase is encoded elsewhere in the P. elgii genome and acts on the free 2,3-DHB.

-

One of the enzymes within the pae cluster possesses a cryptic or promiscuous methyltransferase activity.

Based on the current genomic data, the first hypothesis is more probable. The following workflow outlines a strategy to identify candidate methyltransferase genes.

Workflow for Identifying the Putative 2,3-DHB Methyltransferase

Caption: A proposed workflow for the identification and validation of the 2,3-DHB methyltransferase.

Experimental Validation: A Roadmap for Future Research

The confirmation of the complete biosynthetic pathway for M2,3DB requires experimental validation of the hypothesized steps.

Protocol 2: Heterologous Expression and Functional Characterization of the Putative Methyltransferase

This protocol describes the heterologous expression of a candidate methyltransferase gene in a suitable host, such as Escherichia coli or Bacillus subtilis, to confirm its function.

-

Gene Cloning:

-

Amplify the candidate methyltransferase gene from P. elgii B69 genomic DNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR product into an expression vector (e.g., pET series for E. coli or pHT01 for B. subtilis).

-

-

Heterologous Expression:

-

Transform the expression construct into the chosen host strain.

-

Culture the recombinant strain under appropriate conditions and induce protein expression (e.g., with IPTG for E. coli).

-

-

Protein Purification (Optional but Recommended):

-

If the expression vector includes an affinity tag (e.g., His-tag), purify the recombinant protein using affinity chromatography.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified candidate methyltransferase or cell lysate of the expression strain.

-

2,3-dihydroxybenzoic acid (substrate).

-

S-adenosyl-L-methionine (SAM) (methyl donor).

-

Appropriate buffer.

-

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C).

-

-

Product Analysis:

-

Analyze the reaction mixture using HPLC or LC-MS to detect the formation of this compound.

-

Compare the retention time and mass spectrum of the product with an authentic standard of M2,3DB.

-

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of 2,3-DHB and M2,3DB are essential for studying their biosynthesis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.

Protocol 3: HPLC-UV Analysis of 2,3-DHB and M2,3DB

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 280 nm.

-

Quantification: Use external calibration curves with authentic standards of 2,3-DHB and M2,3DB.

Protocol 4: LC-MS/MS Analysis for High-Sensitivity Detection

-

Chromatography: Similar conditions to HPLC-UV, but can be optimized for faster run times.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is suitable for these acidic compounds.

-

Detection: Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification.

-

MRM transition for 2,3-DHB: m/z 153 -> m/z 109.

-

Predicted MRM transition for M2,3DB: The precursor ion would be [M-H]⁻ at m/z 167. Fragmentation would likely involve the loss of the methyl group or the carboxyl group.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2,3-Dihydroxybenzoic Acid | 153 | 109 |

| This compound | 167 (Predicted) | To be determined experimentally |

Table 2: Key parameters for LC-MS/MS analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Paenibacillus elgii is a compelling example of how bacteria can modify common metabolic intermediates to produce specialized bioactive compounds. The pathway to its precursor, 2,3-dihydroxybenzoic acid, is well-understood and linked to the pae gene cluster involved in siderophore biosynthesis. The final methylation step, however, remains an area for active investigation. The bioinformatic and experimental workflows outlined in this guide provide a clear path forward for the identification and characterization of the responsible methyltransferase.

Elucidating the complete biosynthetic pathway of M2,3DB will not only deepen our understanding of the metabolic capabilities of P. elgii but also open avenues for the heterologous production and bioengineering of this promising antifungal agent. Such efforts could lead to the development of novel and sustainable solutions for agriculture and medicine.

References

-

Barreto, C. C., et al. (2018). Draft Genome Sequence of the Antimicrobial-Producing Strain Paenibacillus elgii AC13. Genome Announcements, 6(26), e00557-18. [Link]

-

Wen, Y., et al. (2011). Identification and analysis of the gene cluster involved in biosynthesis of paenibactin, a catecholate siderophore produced by Paenibacillus elgii B69. Environmental Microbiology, 13(10), 2726-2737. [Link]

-

Nguyen, T. H., et al. (2017). Isolation and antifungal activity of this compound from Paenibacillus elgii HOA73. Journal of Agricultural and Food Chemistry, 65(4), 765-771. [Link]

-

Wikipedia contributors. (2023, November 28). 2,3-Dihydroxybenzoic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: an archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584-3588. [Link]

-

Blin, K., et al. (2021). antiSMASH 6.0: improving cluster detection and comparison capabilities. Nucleic Acids Research, 49(W1), W29-W35. [Link]

-

MIBiG. (n.d.). BGC0000401: paenibactin. Minimum Information about a Biosynthetic Gene cluster. [Link]

-

Luo, Y., et al. (2014). Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) in the biosynthesis of the iron chelator enterobactin. Biochemistry, 53(32), 5275-5285. [Link]

-

KEGG. (n.d.). Paenibacillus elgii. [Link]

-

National Center for Biotechnology Information. (n.d.). Paenibacillus elgii B69, whole genome shotgun sequencing project. [Link]

Sources

- 1. [PDF] Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway | Semantic Scholar [semanticscholar.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Complete genome sequence of Paenibacillus spp. strain AASFL403 isolated from Astracantha arnacantha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEGG GENOME: Paenibacillus elgii [kegg.jp]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

Methyl 2,3-Dihydroxybenzoate: A Microbial Metabolite of Hydroxybenzoic Acid

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of methyl 2,3-dihydroxybenzoate, a naturally occurring phenolic compound, with a focus on its identity as a metabolite derived from hydroxybenzoic acids. We will delve into its biosynthetic origins, particularly in microbial systems, and provide detailed methodologies for its production, isolation, and characterization. This document is intended for scientists in the fields of natural product chemistry, microbiology, and drug discovery who are interested in the metabolic pathways of aromatic compounds and the potential applications of their derivatives.

Introduction: The Metabolic Landscape of Hydroxybenzoic Acids

Hydroxybenzoic acids are a class of phenolic compounds that are widespread in nature and serve as important intermediates in the metabolism of both prokaryotic and eukaryotic organisms.[1] Salicylic acid (2-hydroxybenzoic acid), a prominent member of this family, is a well-known phytohormone involved in plant defense signaling.[2] In the microbial realm, hydroxybenzoic acids are key players in the degradation of complex aromatic compounds and serve as precursors for a diverse array of secondary metabolites.[3][4]

One of the significant metabolic transformations of salicylic acid in certain bacteria is its hydroxylation to 2,3-dihydroxybenzoic acid (2,3-DHBA).[2] This catechol-type molecule is a crucial building block for the synthesis of siderophores, which are high-affinity iron-chelating compounds essential for microbial iron acquisition.[5][6] While the biosynthesis and function of 2,3-DHBA are well-documented, this guide will focus on a further metabolic modification: the methylation of 2,3-DHBA to form this compound.

The recent discovery of this compound as a natural product from the bacterium Paenibacillus elgii HOA73 has opened new avenues for research into the metabolic potential of this genus and the biological activities of this methylated metabolite.[7] This guide will use this discovery as a central case study to detail the pathway from a simple hydroxybenzoic acid to its more complex, methylated derivative.

Biosynthesis of this compound

The formation of this compound from a hydroxybenzoic acid precursor involves a multi-step enzymatic pathway. While the complete pathway has not been fully elucidated in a single organism, a composite pathway can be constructed based on known biochemical transformations in bacteria. The pathway can be conceptually divided into two main stages: the formation of 2,3-dihydroxybenzoic acid from a precursor, and the subsequent methylation of this intermediate.

Stage 1: Formation of 2,3-Dihydroxybenzoic Acid (2,3-DHBA)

In many bacteria, the biosynthesis of 2,3-DHBA begins with chorismate, a key intermediate of the shikimate pathway.[5] The conversion of chorismate to 2,3-DHBA is a critical step in the production of catecholate siderophores like enterobactin.[6] This process is catalyzed by a series of enzymes, typically encoded by a gene cluster.[6]

The key enzymatic steps are:

-

Chorismate to Isochorismate: The enzyme isochorismate synthase (EntC) converts chorismate to isochorismate.[6]

-

Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate: The isochorismatase domain of EntB catalyzes the conversion of isochorismate.[6]

-

2,3-dihydro-2,3-dihydroxybenzoate to 2,3-DHBA: The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) oxidizes the intermediate to the aromatic product, 2,3-DHBA.[6]

Alternatively, in some organisms, salicylic acid (2-hydroxybenzoic acid) can be directly hydroxylated to 2,3-DHBA.[2]

Stage 2: Methylation of 2,3-Dihydroxybenzoic Acid

The final step in the formation of this compound is the methylation of the carboxylic acid group of 2,3-DHBA. This reaction is catalyzed by a methyltransferase enzyme, which utilizes a methyl donor, typically S-adenosyl-L-methionine (SAM).